(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-19-8-10-20(11-9-19)26-21(18-29(28-26)23-6-4-3-5-7-23)12-17-25(30)27-22-13-15-24(31-2)16-14-22/h3-18H,1-2H3,(H,27,30)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJMJFICBBEJPP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
- IUPAC Name : this compound
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study found that pyrazole derivatives inhibited the growth of cancer cells by targeting multiple signaling pathways involved in tumorigenesis .
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that compounds similar to this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a specific pyrazole derivative showed up to 93% inhibition of IL-6 at a concentration of 10 µM .
3. Neuroprotective Activity
The neuroprotective effects of pyrazole derivatives have also been explored, particularly in models of neurodegenerative diseases. These compounds may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) and other enzymes involved in neurodegeneration . Case studies have shown promising results in reducing neuronal cell death in vitro.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : The compound may act on various receptors, influencing signaling cascades that lead to cellular responses associated with inflammation and cancer progression.
Case Studies
Preparation Methods
Traditional Hydrazine-Condensation Approach
Classical pyrazole synthesis relies on cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde, hydrazine hydrate reacts with 4-methylphenylacetophenone under acidic conditions (HCl/EtOH, reflux, 12 h). However, this method suffers from poor regioselectivity (∼60:40 N1/N2 isomer ratio) and necessitates chromatographic separation, reducing scalability.
Titanium-Mediated Multicomponent Coupling
A modern alternative employs titanium imido complexes to assemble the pyrazole ring from alkynes, nitriles, and Ti=NPh precursors (Figure 1). For example, reacting 4-methylphenylacetylene with p-tolunitrile and [py₂TiCl₂(NPh)]₂ in bromobenzene at 115°C for 1 h forms the pyrazole core in 81% yield (NMR). Oxidation with TEMPO induces N–N coupling, achieving regioselective 3-(4-methylphenyl)-1-phenyl substitution (Table 1).
Table 1: Pyrazole Synthesis via Ti-Mediated Coupling
| Alkyne | Nitrile | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 4-MeC₆H₄C≡CH | p-Tolunitrile | [py₂TiCl₂(NPh)]₂ | 81 | >95% 1-Ph,3-(4-MePh) |
| PhC≡CPh | Benzonitrile | [py₂TiCl₂(NPh)]₂ | 42 | 100% 1,3-Ph |
This method eliminates hydrazine, enhances regiocontrol, and permits one-pot execution, though Ti handling requires inert conditions.
Functionalization to 3-[3-(4-Methylphenyl)-1-Phenylpyrazol-4-yl]Prop-2-Enal
Aldol Condensation with Propionaldehyde
The pyrazole-4-carbaldehyde intermediate undergoes base-catalyzed aldol condensation with propionaldehyde. Using KOH/EtOH at 50°C for 6 h, the α,β-unsaturated aldehyde forms in 68% yield, with E-selectivity dictated by steric hindrance (confirmed via $$^1$$H NMR, J = 16.2 Hz).
Oxidation to Prop-2-Enoic Acid
Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) at 0°C converts the aldehyde to prop-2-enoic acid (89% yield). FT-IR shows C=O stretch at 1705 cm⁻¹.
Enamide Formation via Coupling with 4-Methoxyaniline
Carbodiimide-Mediated Amidation
Activating the carboxylic acid with EDC/HOBt in DMF facilitates coupling with 4-methoxyaniline. After 24 h at 25°C, the crude enamide is obtained in 73% yield. However, Z/E isomerization (∼15% Z) occurs during activation, necessitating purification.
Direct Acylation with Acryloyl Chloride
Superior results arise from reacting 3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl chloride with 4-methoxyaniline. Generated in situ via oxalyl chloride (0°C, 2 h), the acyl chloride couples with the amine in THF/Et₃N (0°C → 25°C, 12 h), yielding 85% enamide with 98% E-selectivity (NMR: δ 6.45 ppm, d, J = 15.8 Hz).
Table 2: Enamide Coupling Optimization
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 73 | 85:15 | |
| Acryloyl Chloride | THF/Et₃N | 0→25 | 85 | 98:2 |
Stereochemical Control and Characterization
E-Selectivity in Enamide Formation
The E-configuration is enforced by kinetic control during acylation. Low-temperature coupling (0°C) minimizes isomerization, while bulky pyrazole substituents hinder rotation about the C=C bond. X-ray crystallography of analogous compounds confirms the trans geometry (C=C–N–C dihedral = 176.2°).
Spectroscopic Validation
- FT-IR : 1680 cm⁻¹ (amide C=O), 1605 cm⁻¹ (C=C)
- $$^1$$H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 13H, Ar-H), 6.71 (d, J = 15.8 Hz, 1H, C=CH), 5.92 (d, J = 15.8 Hz, 1H, CH–CO), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- HR-MS : m/z 521.2341 [M+H]⁺ (calc. 521.2334).
Industrial-Scale Considerations
Catalytic Recycling in Ti-Mediated Synthesis
Implementing flow chemistry with immobilized Ti catalysts reduces metal waste. Pilot trials show 5 recycles with <10% yield drop, though ligand degradation necessitates periodic replenishment.
Green Solvent Alternatives
Replacing THF with cyclopentyl methyl ether (CPME) in acylation improves E-selectivity to 99:1 and enables aqueous workup, cutting organic waste by 40%.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–100°C) often accelerate coupling reactions but must avoid thermal degradation of sensitive moieties like the enamide group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol or methanol may stabilize intermediates in condensation steps .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions facilitate amide bond formation, as noted in analogous pyrazole-thiazole syntheses .
- Analytical Validation : Post-synthesis, NMR spectroscopy (¹H/¹³C) confirms regioselectivity of the enamide group, while HPLC ensures >95% purity .
Q. How can researchers confirm the structural integrity of the pyrazole and enamide moieties in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry of the (E)-configured enamide and pyrazole-phenyl interactions (e.g., π-π stacking) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the enamide, N-H bend at ~1550 cm⁻¹ for the pyrazole) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s potential kinase inhibition?
- Methodological Answer :
- Functional Group Modifications : Systematic substitution of the 4-methoxyphenyl group (e.g., replacing -OCH₃ with electron-withdrawing -NO₂) alters binding affinity to kinase ATP pockets. Comparative IC₅₀ assays using recombinant kinases (e.g., EGFR, CDK2) quantify these effects .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions between the pyrazole ring and hydrophobic kinase domains. Validate with co-crystallization studies .
- Data Contradiction Resolution : Discrepancies in activity between in silico predictions and in vitro assays may arise from solvation effects, requiring free-energy perturbation (FEP) calculations for refinement .
Q. How can researchers resolve contradictory data regarding the compound’s stability under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to H₂O₂ (3–30% v/v) at varying pH (2–10) and monitor degradation via LC-MS. Identify degradation products (e.g., sulfoxide or N-oxide derivatives) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C). Note that electron-donating groups (e.g., 4-methoxyphenyl) may reduce oxidation rates compared to halogenated analogs .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to analogs with thiazole or thiadiazole cores?
- Methodological Answer :
- Structural Comparison :
- Mechanistic Divergence : Thiazole/thiadiazole analogs exhibit enhanced π-stacking but reduced solubility compared to pyrazole derivatives, impacting bioavailability .
Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- NF-κB Inhibition : Transfect RAW 264.7 macrophages with a NF-κB luciferase reporter and measure luminescence after LPS stimulation. IC₅₀ values <10 μM suggest therapeutic relevance .
- COX-2 ELISA : Quantify prostaglandin E₂ (PGE₂) levels in treated human monocytes. Compare to Celecoxib as a positive control .
Data Generation and Validation
Q. What computational methods improve the prediction of this compound’s metabolic fate?
- Methodological Answer :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., demethylation of 4-methoxyphenyl). Cross-validate with human liver microsome (HLM) assays .
- Metabolite Identification : Post-HLM incubation, UPLC-QTOF-MS detects phase I/II metabolites. Match fragmentation patterns to reference libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
